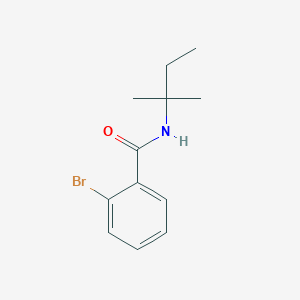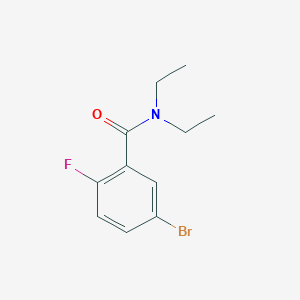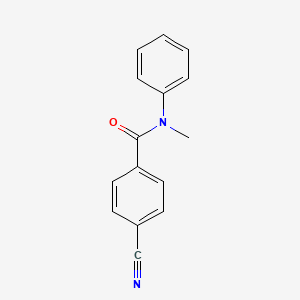![molecular formula C22H20N4OS B7469244 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, also known as TQPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is not fully understood, but it is believed to work through multiple pathways. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of enzymes involved in cancer cell growth, induce apoptosis, and inhibit the production of inflammatory cytokines. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage.
Biochemical and Physiological Effects:
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of DNA topoisomerase IIα, an enzyme that is essential for cancer cell growth. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to induce apoptosis in cancer cells through the activation of caspases. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to protect neurons from oxidative stress and neurotoxicity.
実験室実験の利点と制限
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has several advantages for lab experiments, including its high potency and selectivity for specific targets. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is also stable and can be easily synthesized in large quantities. However, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a neuroprotective agent and its ability to improve cognitive function. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of new formulations and delivery methods could improve the solubility and bioavailability of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, making it more effective for therapeutic use.
In conclusion, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is a promising compound with potential therapeutic properties in various fields of research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成法
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with o-bromoaniline to form 2-(2-bromoanilino)benzoic acid. This compound is then reacted with 2-thiophen-2-yl-4(3H)-quinazolinone to form the intermediate product, which is further reacted with piperazine and phenol to produce 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol.
科学的研究の応用
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease and Alzheimer's disease. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-17-9-7-16(8-10-17)25-11-13-26(14-12-25)22-18-4-1-2-5-19(18)23-21(24-22)20-6-3-15-28-20/h1-10,15,27H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQOSMJLJTHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)


![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)





![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)

![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
